3-(二甲氨基)丙腈盐酸盐

描述

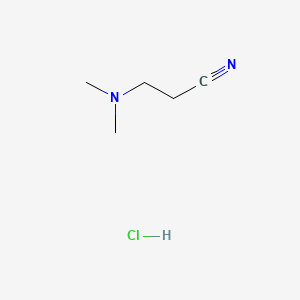

3-(Dimethylamino)propanenitrile hydrochloride is a chemical compound with potential applications in various fields of chemistry and pharmacology. It is known for its roles in synthesis processes, molecular structure analyses, and chemical reactions. This compound is part of a broader class of compounds that exhibit unique chemical and physical properties, making it a subject of interest for scientific research.

Synthesis Analysis

The synthesis of 3-(Dimethylamino)propanenitrile hydrochloride involves complex chemical reactions, including the use of dimethylformamide and phosphorus oxychloride as key reagents. For example, the reaction of malononitrile with these reagents leads to the formation of (dimethylamino-methylene)malononitrile, a precursor to 3-(Dimethylamino)propanenitrile hydrochloride (Mittelbach & Junek, 1982).

Molecular Structure Analysis

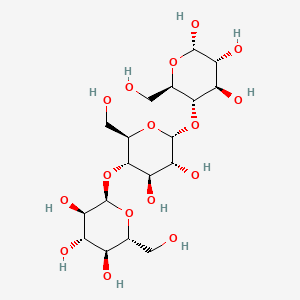

The molecular structure of 3-(Dimethylamino)propanenitrile hydrochloride has been studied using various techniques, including X-ray diffraction. The compound exhibits a planar arrangement between dimethylamino and naphthalenyl moieties, indicating a significant degree of conjugation and potential for electronic interaction (Jacobson et al., 1996).

Chemical Reactions and Properties

3-(Dimethylamino)propanenitrile hydrochloride participates in a variety of chemical reactions, including cycloadditions and substitutions. Its reactivity towards phosphorus reagents has been explored, revealing the compound's versatility in synthesizing novel phosphonochromones and pyrones (Ali et al., 2019).

Physical Properties Analysis

The physical properties of 3-(Dimethylamino)propanenitrile hydrochloride, such as solubility and melting point, are critical for its application in various chemical processes. While specific studies focusing solely on these physical properties are rare, they can be inferred from the compound's synthesis and application contexts.

Chemical Properties Analysis

The chemical properties of 3-(Dimethylamino)propanenitrile hydrochloride, including its acidity, basicity, and reactivity with various reagents, make it a valuable compound in organic synthesis. Its behavior in the presence of dimethyl malonate for the production of 1,3-propanediol showcases its potential in catalytic hydrogenation processes (Zheng et al., 2017).

科学研究应用

药理研究:

- 它已用于冠状血管扩张剂的临床评估,如 3-二甲氨基-1,1,2-三(4-甲氧基苯基)-1-丙烯盐酸盐 (WIN 5494),尽管它对心绞痛患者的运动耐量试验未显示出显着变化 (Sandler,1960 年)。

- 它的衍生物已被评估为潜在的抗抑郁剂,在抑郁症的生化和药理动物模型中表现出良好的活性,而没有明显的抗胆碱能副作用 (Clark 等人,1979 年)。

光学和材料科学:

- 3-(4-(二甲氨基)苯基)-1-(4-(4-(羟甲基)-1H-1,2,3-三唑-1-基)苯基)丙-2-烯-1-酮,一种由 3-(二甲氨基)丙腈盐酸盐合成的化合物,已被发现具有非线性光学性质,有望用于光学限制器等光学器件应用 (Rahulan 等人,2014 年)。

化学合成和应用:

- 该化合物已用于合成各种化学结构,例如制备羧酸 N-[3-(二甲氨基)丙基]酰胺,该酰胺有望作为油田疏水化的阳离子表面活性剂 (Vlasova 等人,2017 年)。

- 它还用于通过烷基化和闭环反应生成多样化的化学库,证明了它在有机合成中的多功能性 (Roman,2013 年)。

环境应用:

- 在环境化学中,其衍生物已被探索用于降解污染物,如在研究中使用 Fe(0)/GAC 微电解系统降解 3,3'-亚氨基双丙腈 (Lai 等人,2013 年)。

安全和危害

Excessive exposure to 3-(Dimethylamino)propanenitrile hydrochloride can lead to urologic and neurologic disorders . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

属性

IUPAC Name |

3-(dimethylamino)propanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.ClH/c1-7(2)5-3-4-6;/h3,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYYGUQECNRTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044321 | |

| Record name | Dimethylaminopropionitrile HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)propanenitrile hydrochloride | |

CAS RN |

18076-02-3 | |

| Record name | Dimethylaminopropionitrile hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018076023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylaminopropionitrile HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYLAMINOPROPIONITRILE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF2L53ZK2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid](/img/structure/B1266271.png)